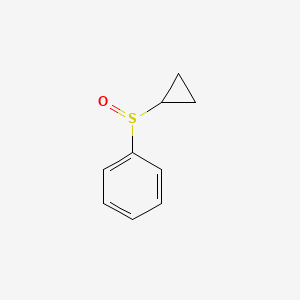

Benzene, (cyclopropylsulfinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(cyclopropylsulfinyl)benzene is an organic compound with the molecular formula C9H10OS It consists of a benzene ring substituted with a cyclopropylsulfinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylsulfinyl)benzene typically involves the reaction of cyclopropylsulfinyl chloride with benzene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropylsulfinyl chloride+BenzeneNaOH(cyclopropylsulfinyl)benzene+HCl

Industrial Production Methods

While specific industrial production methods for (cyclopropylsulfinyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: (cyclopropylsulfonyl)benzene.

Reduction: (cyclopropylthio)benzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

(cyclopropylsulfinyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (cyclopropylsulfinyl)benzene involves its interaction with various molecular targets The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.

Phenylsulfinylmethane: Contains a sulfinyl group attached to a methane rather than a cyclopropyl group, leading to different steric and electronic properties.

Cyclopropylsulfonylbenzene: The sulfinyl group is oxidized to a sulfone, altering its chemical reactivity.

Uniqueness

(cyclopropylsulfinyl)benzene is unique due to the presence of both a cyclopropyl group and a sulfinyl group attached to a benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.

Actividad Biológica

Benzene, (cyclopropylsulfinyl)-, also known as cyclopropyl sulfonamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, interaction with biological targets, structure-activity relationships (SAR), and case studies highlighting its therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of Benzene, (cyclopropylsulfinyl)- features a cyclopropyl group attached to a sulfinyl moiety. This unique configuration can influence its biological activity significantly. The synthesis of cyclopropyl sulfonamides typically involves the reaction of cyclopropyl amines with sulfonyl chlorides or through palladium-catalyzed cross-coupling reactions.

Synthesis Overview:

- Reagents: Cyclopropyl amines and sulfonyl chlorides.

- Conditions: Reactions are often conducted under mild conditions to ensure high yields and minimize decomposition.

The mechanism by which Benzene, (cyclopropylsulfinyl)- exerts its biological effects primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit various isoforms of human ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), which plays a crucial role in purinergic signaling pathways.

Key Findings:

- Inhibition Potency: The compound has demonstrated IC50 values in the low micromolar range against h-NTPDases, indicating significant inhibitory activity.

- Binding Affinities: Molecular docking studies reveal that the cyclopropyl group enhances binding interactions with target proteins.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 2d | h-NTPDase8 | 0.28 ± 0.07 |

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 2a | h-NTPDase3 | 1.32 ± 0.06 |

Case Studies

-

Inhibition Studies:

A study focused on the synthesis and biological evaluation of sulfamoyl-benzamides revealed that derivatives containing the cyclopropyl sulfonamide moiety exhibited selective inhibition against multiple h-NTPDase isoforms. The most potent inhibitors were characterized by their ability to bind effectively to the active sites of these enzymes, demonstrating a clear structure-activity relationship. -

Therapeutic Applications:

Research has indicated that compounds similar to Benzene, (cyclopropylsulfinyl)- may have potential applications in treating inflammatory diseases due to their ability to modulate purinergic signaling pathways. This modulation can lead to reduced inflammation and pain relief in various conditions.

Structure-Activity Relationship (SAR)

The SAR analysis of cyclopropyl sulfonamides suggests that:

- Substituent Variations: The presence and position of substituents on the benzene ring significantly affect the inhibitory potency against NTPDases.

- Cyclopropyl Influence: The cyclopropyl group appears to enhance selectivity and potency compared to other cyclic or acyclic substituents.

Propiedades

Número CAS |

50337-59-2 |

|---|---|

Fórmula molecular |

C9H10OS |

Peso molecular |

166.24 g/mol |

Nombre IUPAC |

cyclopropylsulfinylbenzene |

InChI |

InChI=1S/C9H10OS/c10-11(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Clave InChI |

UCXWXPWJUXXCPX-UHFFFAOYSA-N |

SMILES canónico |

C1CC1S(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.